5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .
Scientific Research Applications
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone
- 5-Bromo-2-methoxypyridine
Uniqueness
5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzamide moiety, along with a 6-methylpyridin-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
783371-26-6 |
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Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18) |
InChI Key |
QBKQUIVFJIYJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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